

(S)-(-)-3-Chloro-1-phenyl-1-propanol structure and stereochemistry

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Compound of Interest

Compound Name: (S)-(-)-3-Chloro-1-phenyl-1-propanol

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An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol

Abstract

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the efficacy and safety of the final drug products. This document provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols and data are presented to support researchers and scientists in the pharmaceutical industry.

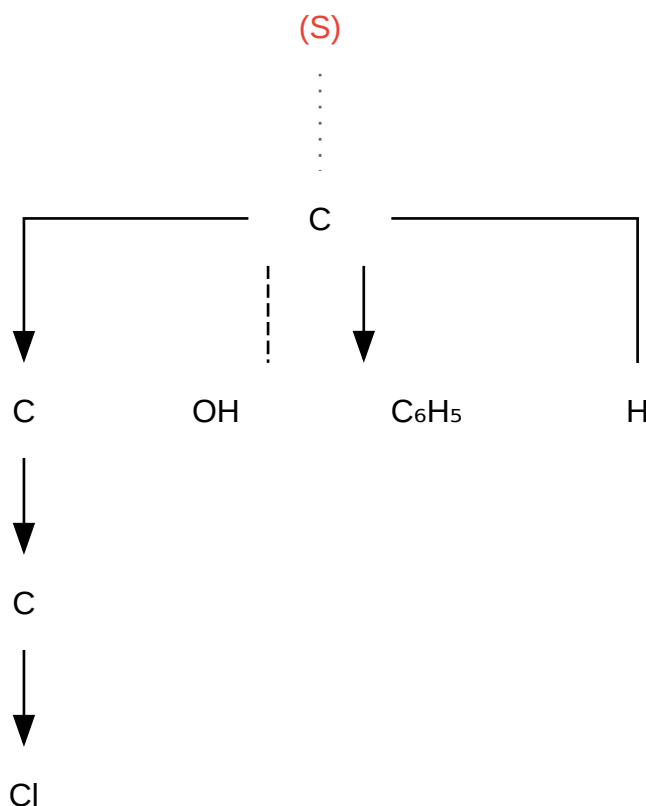
Chemical Structure and Stereochemistry

(S)-(-)-3-Chloro-1-phenyl-1-propanol, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-ol, is an organochlorine compound and an aromatic alcohol.^[1] The molecule contains a single stereogenic center at the carbon atom bonded to the hydroxyl group (C1). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.^[2]

The structural formula is $\text{ClCH}_2\text{CH}_2\text{CH}(\text{C}_6\text{H}_5)\text{OH}$.^[3] Its three-dimensional structure is fundamental to its utility as a chiral building block, ensuring stereospecificity in the synthesis of

complex drug molecules.[4]

Chemical Structure of (S)-(-)-3-Chloro-1-phenyl-1-propanol



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Caption: 2D representation of **(S)-(-)-3-Chloro-1-phenyl-1-propanol**'s structure.

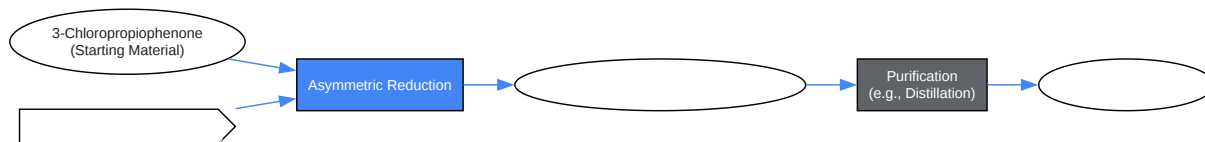
Physicochemical Properties

A summary of the key physicochemical properties of **(S)-(-)-3-Chloro-1-phenyl-1-propanol** is provided in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

Property	Value	Reference(s)
CAS Number	100306-34-1	[1][3][5]
Molecular Formula	C ₉ H ₁₁ ClO	[1][3]
Molecular Weight	170.64 g/mol	[1][3]
Appearance	White to light yellow crystal powder or solid.[2]	[2][3]
Melting Point	58-60 °C	[3][5]
Optical Rotation	[α] ¹⁹ _D -25°, c = 1 in chloroform	[3]
Optical Purity (ee)	Typically ≥98% (GLC)	[3]
Solubility	Sparingly soluble in water; miscible with organic solvents like ethanol, ether, and acetone.	[2]
Storage Temperature	Ambient temperatures	[2]
InChI Key	JZFUHAGLMZWKTF-VIFPVBQESA-N	[1][3]
SMILES String	O--INVALID-LINK--c1ccccc1	[3]

Synthesis and Manufacturing

The primary route for synthesizing **(S)-(-)-3-Chloro-1-phenyl-1-propanol** is the enantioselective reduction of 3-chloropropiophenone.[2] This transformation can be achieved using various chiral catalysts and reducing agents, including both chemical and biological methods.



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Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

The following protocol describes the synthesis of **(S)-(-)-3-Chloro-1-phenyl-1-propanol** from 3-chloropropiophenone via asymmetric transfer hydrogenation, achieving high yield and good enantiomeric excess.[5]

Materials and Equipment:

- 3-Chloropropiophenone (β -chloropropiophenone)
- Potassium formate (HCOOK)
- $\text{Cp}^*\text{IrCl}[(\text{S,S})\text{-MsDPEN}]$ (catalyst)
- Toluene
- Deionized Water
- Schlenk tube
- Magnetic stirrer with heating
- Argon or Nitrogen supply
- Rotary evaporator

- Gas Chromatography (GC) system for ee% analysis

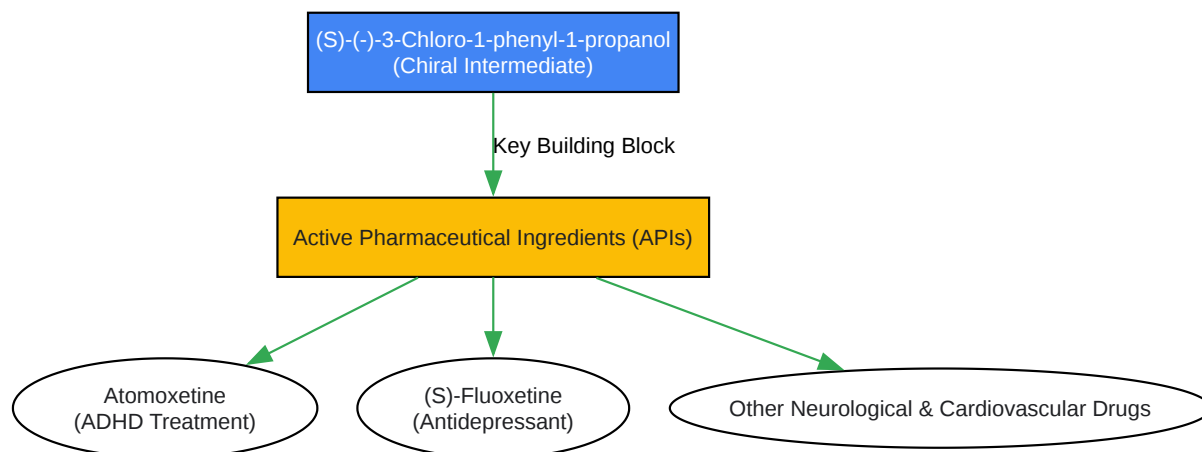
Procedure:

- Under an inert argon atmosphere, add 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate, and 2.609 mg (4.0 μ mol) of the Cp*IrCl[(S,S)-MsDPEN] catalyst to a 20 mL Schlenk tube.[5]
- Add 2 mL of toluene and 2 mL of deionized water to the reaction mixture.[5]
- Stir the resulting biphasic mixture vigorously at 50 °C for 24 hours.[5]
- Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room temperature.
- Separate the organic phase and wash it three times with 3 mL of water.[5]
- Remove the toluene from the organic phase by distillation under reduced pressure to yield the crude product.[5]
- The final product, optically active **(S)-(-)-3-chloro-1-phenyl-1-propanol**, is obtained. The reported yield is 94% with an optical purity of 85% ee as confirmed by GC analysis.[5]

Other reported methods include asymmetric hydrogenation using iron-based chiral catalysts, which can yield the product with up to 99% yield and 90% ee.[6]

Applications in Drug Development

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a valuable building block in the pharmaceutical industry due to its chiral nature.[4] Its primary application is as a key intermediate in the synthesis of important drugs.



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Caption: Role as an intermediate in the synthesis of key pharmaceuticals.

- Atomoxetine: This compound is a crucial intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]
- Fluoxetine: It is also used in the preparation of the antidepressant (S)-fluoxetine.[6]
- General Organic Synthesis: Beyond specific drugs, it is a versatile compound useful in various organic synthesis pathways where a chiral phenylpropanol backbone is required.[5]
[7]

Spectroscopic Data

Characterization of **(S)-(-)-3-Chloro-1-phenyl-1-propanol** is typically performed using standard spectroscopic techniques. Publicly available spectral data includes:

- ^1H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural confirmation.[8]
- ^{13}C NMR: Carbon-13 NMR provides information on the carbon skeleton.

- FTIR: Fourier-Transform Infrared spectroscopy helps identify functional groups, such as the hydroxyl (-OH) and C-Cl bonds.
- MS: Mass Spectrometry is used to confirm the molecular weight and fragmentation pattern. [9]

Researchers can access these spectra from various chemical databases to verify the identity and purity of their synthesized material. [8][9]

Safety and Handling

(S)-(-)-3-Chloro-1-phenyl-1-propanol is classified as a hazardous substance and requires careful handling.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][3]
- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles. [3]
- Storage: It should be stored in a well-ventilated place, and the container kept tightly closed. It is classified under Storage Class 11 for combustible solids. [3]

Always consult the material safety data sheet (MSDS) before handling this chemical.

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